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Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No.: B127304 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrotoluene (1-methyl-2-nitrobenzene), a key intermediate in the synthesis of various dyes

and other organic compounds.[1] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete

with experimental protocols and data presented for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Nitrotoluene. The data below includes ¹H and ¹³C NMR chemical shifts, which are crucial for

identifying the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Nitrotoluene typically exhibits signals corresponding to the methyl

group protons and the four aromatic protons. The chemical shifts and coupling constants can

vary slightly depending on the solvent and the spectrometer's field strength.
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Proton

Assignment

Chemical Shift

(δ, ppm)

Solvent /

Frequency
Multiplicity

Coupling

Constant (J,

Hz)

CH₃ 2.573
CDCl₃ / 399.65

MHz[2]
s (singlet) -

H-3 7.931
CDCl₃ / 399.65

MHz[2]
m (multiplet) -

H-4 7.33
CDCl₃ / 399.65

MHz[2]
m (multiplet) -

H-5 7.487
CDCl₃ / 399.65

MHz[2]
m (multiplet) -

H-6 7.30 - 7.33
CDCl₃ / 400

MHz[3]
m (multiplet) -

Aromatic H 7.293
CCl₄ / 300

MHz[2]
- J(A,B) = 7.61

Aromatic H 7.429
CCl₄ / 300

MHz[2]
- J(A,C) = 1.45

Aromatic H 7.288
CCl₄ / 300

MHz[2]
- J(B,C) = 7.28

Aromatic H 7.895
CCl₄ / 300

MHz[2]
- J(C,D) = 8.18

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 2-Nitrotoluene shows seven distinct signals,

corresponding to the seven carbon atoms in the molecule.
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Carbon Assignment Chemical Shift (δ, ppm) Solvent / Frequency

CH₃ 20.05 CDCl₃ / 100 MHz[4]

C-1 134.1 CDCl₃

C-2 149.2 CDCl₃

C-3 124.3 CDCl₃

C-4 132.3 CDCl₃

C-5 127.8 CDCl₃

C-6 132.8 CDCl₃

Note: Specific assignments for C-1 through C-6 can vary slightly between sources. The data

presented is a representative compilation.

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 2-Nitrotoluene is as follows:

Sample Preparation: Dissolve approximately 5-25 mg of 2-Nitrotoluene in about 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] Using a deuterated solvent is crucial to

avoid large solvent signals that would overwhelm the analyte signals.[6][7] The solution

should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry NMR tube to remove any particulate matter.[5]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field

is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to

achieve maximum homogeneity, which results in sharp spectral lines.[8]

Data Acquisition (¹H NMR): A standard proton NMR experiment is run. Key parameters

include setting the appropriate spectral width, number of scans for a good signal-to-noise

ratio, and a short relaxation delay.

Data Acquisition (¹³C NMR): For a standard ¹³C spectrum, a proton-decoupled pulse

sequence is used.[8] Due to the low natural abundance and lower sensitivity of the ¹³C
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nucleus, a larger number of scans and a longer relaxation delay (e.g., 1-2 seconds) are

typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.[8][9]

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is then phased and baseline corrected. Chemical

shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or

to the residual solvent peak.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[10]

IR Spectroscopic Data
The IR spectrum of 2-Nitrotoluene is characterized by strong absorptions corresponding to the

nitro group, C-H bonds of the aromatic ring and methyl group, and C=C bonds of the aromatic

ring.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

Ar-H stretch ~3100 - 3000 Medium

C-H stretch (aliphatic) ~2950 - 2850 Medium

N-O asymmetric stretch ~1525 Strong

C=C aromatic stretch ~1610, 1470 Medium

N-O symmetric stretch ~1350 Strong

C-N stretch ~850 Medium

Ar-H bend (out-of-plane) ~785, 740 Strong

Note: These are approximate values. The exact peak positions can be found on the spectrum

provided by sources like SpectraBase and ChemicalBook.[11][12]

Experimental Protocol for IR Spectroscopy
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For a liquid sample like 2-Nitrotoluene, a "neat" spectrum is easily obtained.

Sample Preparation: No solvent is required. A single drop of pure 2-Nitrotoluene is placed

directly onto the surface of one salt plate (typically NaCl or KBr).[13]

Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid

film of the sample sandwiched between them.[13]

Data Acquisition: The assembled "sandwich" is placed in the sample holder of the IR

spectrometer. A background spectrum of air is typically run first. Then, the sample spectrum

is recorded over the standard range of 4000-400 cm⁻¹.[14]

Data Processing: The instrument software automatically plots the percentage of

transmittance versus wavenumber (cm⁻¹). The resulting spectrum is then analyzed to

identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

[15] For 2-Nitrotoluene, the absorption bands are primarily due to π → π* transitions within the

aromatic ring and charge transfer transitions involving the nitro group.

UV-Vis Spectroscopic Data
The UV-Vis spectrum of 2-Nitrotoluene is sensitive to the solvent used.

Solvent λmax (nm) Transition Type

Alcohol 259 π → π* / Charge Transfer[16]

Gas Phase ~240-250
Charge Transfer (Ring to NO₂)

[17]

A decrease in the absorption intensity for 2-nitrotoluene is noted, which is attributed to the

ortho-position of the methyl and nitro groups forcing the nitro group out of the plane of the

aromatic ring.[17]
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Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: A stock solution of 2-Nitrotoluene is prepared by accurately weighing a

small amount and dissolving it in a UV-grade solvent (e.g., ethanol) in a volumetric flask. This

stock solution is then serially diluted to prepare a series of standard solutions of known, low

concentrations.[18]

Instrument Setup: The UV-Vis spectrophotometer is turned on to allow the lamps to warm up

and stabilize.[19]

Baseline Correction: A quartz cuvette is filled with the pure solvent (the "blank"). The cuvette

is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for

any absorption from the solvent and the cuvette itself.[19][20]

Data Acquisition: The blank cuvette is removed, and a cuvette containing the 2-Nitrotoluene
solution is placed in the sample holder. The absorbance spectrum is then recorded over a

specific wavelength range (e.g., 200-400 nm).[19]

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

resulting spectrum.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 2-Nitrotoluene.
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Workflow for Spectroscopic Analysis of 2-Nitrotoluene

Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation
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Prepare Neat Liquid Film
(Salt Plates)

Dilute in
UV-Grade Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer UV-Vis Spectrophotometer

FID → Fourier Transform
Phasing, Baseline Correction

Peak Integration & Referencing

Transmittance vs. Wavenumber
Identify Functional Group
Vibrational Frequencies

Absorbance vs. Wavelength
Determine λmax

Combine All Spectroscopic Data
↓

Confirm Structure of
2-Nitrotoluene

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 2-Nitrotoluene.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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